(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
説明
特性
IUPAC Name |
4-[[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-27-15-4-2-3-12(9-15)10-16-18(24)22(20(28)29-16)11-17(23)21-14-7-5-13(6-8-14)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPSEBDNLZLFMA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 358.40 g/mol. The structure features a thiazolidine ring, which is known for its biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Activity
Thiazolidine derivatives are also known for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. The mechanism appears to involve the modulation of NF-kB signaling pathways.
3. Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid may exhibit AChE inhibitory activity, which can enhance cholinergic transmission in the brain.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Donepezil | 0.4 | |
| Rivastigmine | 1.2 | |
| (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid | TBD |
The biological activity of (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can be attributed to several mechanisms:
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The thiazolidine ring is implicated in the inhibition of key enzymes involved in inflammation and neurotransmission, such as AChE.
Case Studies
A recent study investigated the effects of thiazolidine derivatives on inflammation in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers in animals treated with the compound.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multi-step reactions starting from thiazolidinone derivatives. Key steps include:
- Formation of Thiazolidinone Core : The initial reaction involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization to form the thiazolidinone ring.
- Substitution Reactions : Subsequent reactions introduce various substituents, such as methoxy and acetamido groups, enhancing the compound's biological activity.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with a thiazolidinone core showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin .
- The compound's mechanism of action may involve inhibition of bacterial enzymes such as Mur B, which is crucial for bacterial cell wall synthesis .
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties:
- In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells .
- The incorporation of specific substituents, like methoxy groups, has been linked to enhanced activity against tumor cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that compounds similar to (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibited minimum inhibitory concentrations (MICs) lower than those for standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
In another study focused on anticancer activity, derivatives were tested against multiple cancer cell lines. The findings revealed that compounds with structural motifs similar to the target compound displayed significant cytotoxicity, with IC50 values indicating potent activity against MCF7 cells .
Summary Table of Biological Activities
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Yield estimated based on analogous synthetic routes in .
Key Observations:
- Substituent Effects: The 3-methoxybenzylidene group in the target compound provides moderate steric bulk compared to the bulkier 4-benzyloxy-3-methoxyphenyl group in , which may influence receptor binding.
- Melting Points : Higher melting points (e.g., 277–280°C in ) correlate with increased crystallinity due to polar substituents like benzyloxy groups.
- Yield Variations : The target compound’s yield (~50-70%) is comparable to analogs with electron-donating substituents but lower than those with electron-withdrawing groups (e.g., 73% in ).
Anticancer Activity
- Target Compound: While direct data are unavailable, structurally related thiazolidinone derivatives (e.g., ) exhibit anticancer activity via inhibition of tubulin polymerization or kinase pathways.
- Analog [[10] : The 4-benzyloxy-3-methoxyphenyl derivative shows antimicrobial activity, suggesting substituent-dependent selectivity.
- Analog [[14]: The 2-chloro derivative is used as a research tool for studying thiazolidinone interactions with biological targets.
Solubility and Bioavailability
Discussion
The target compound’s 3-methoxybenzylidene group balances electronic and steric effects, making it a promising candidate for anticancer applications. Compared to chlorine-substituted analogs (e.g., ), the methoxy group may reduce toxicity while maintaining target affinity. However, the absence of a hydroxyl group (cf. ) could limit hydrogen-bonding interactions.
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
Knoevenagel condensation : Reaction of 4-oxo-2-thioxothiazolidin-3-ylacetic acid with 3-methoxybenzaldehyde in acetic acid/sodium acetate under reflux (3–4 hours) .
Amide coupling : Subsequent reaction with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents.
Optimization strategies :
- Solvent choice : Ethanol or methanol for improved solubility and yield .
- Reaction time : Extended reflux (24 hours) for higher conversions in challenging condensations .
- Catalysts : Piperidine or triethylamine to enhance aldehyde reactivity .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Focus on the thioxothiazolidinone ring protons (δ 3.5–4.5 ppm for CH2 groups) and the benzylidene aromatic protons (δ 6.8–7.5 ppm) . Confirm E/Z isomerism via coupling constants (J = 12–16 Hz for trans-configuration) .
- IR spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and amide N-H (3300 cm⁻¹) .
- Elemental analysis : Discrepancies >0.3% in C/H/N values indicate impurities; repurification via methanol recrystallization is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental elemental analysis data for thiazolidinone derivatives?
- Methodological Answer : Discrepancies (e.g., C: 60.13% calculated vs. 60.26% observed ) may arise from:
- Incomplete purification : Use gradient recrystallization (e.g., methanol/water mixtures) to remove unreacted aldehydes or byproducts.
- Hydrate formation : Perform thermogravimetric analysis (TGA) to detect water content .
- Alternative methods : Validate via high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What strategies improve low synthetic yields (<50%) in thiazolidinone-acetic acid derivatives?
- Methodological Answer : Low yields (e.g., 24% in some analogs ) are addressed via:
Q. How can researchers design assays to investigate the proposed anticancer mechanism of this compound?
- Microtubule disruption : Use tubulin polymerization assays (absorbance at 350 nm) and immunofluorescence to visualize mitotic arrest .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays and Annexin V staining .
- Molecular docking : Target β-tubulin (PDB: 1SA0) or PPAR-γ to predict binding modes .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
